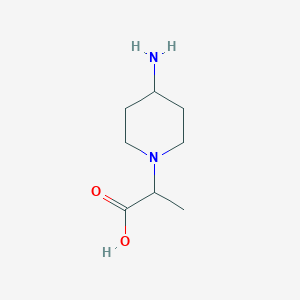

1-Carboxyethyl-4-aminopiperidine

Description

Contextual Significance of Piperidine (B6355638) Scaffolds in Contemporary Organic Chemistry and Chemical Biology

The piperidine ring, a six-membered heterocycle with a single nitrogen atom, is one of the most important synthetic fragments in medicinal chemistry and drug design. nih.gov This scaffold is a cornerstone in a vast number of pharmaceuticals, including more than 70 commercialized drugs. chemrxiv.orgmdpi.com Piperidine-containing compounds are integral to over twenty classes of pharmaceuticals and numerous alkaloids. nih.gov

The prevalence of the piperidine motif stems from its favorable characteristics. Its three-dimensional, sp3-hybridized structure allows for the creation of complex molecules that can interact effectively with biological targets like proteins. nih.gov The introduction of piperidine scaffolds into potential drug molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. nih.gov Researchers frequently use the piperidine core as a primary pharmacophore that binds to a target or as a versatile linker with predictable attachment points and beneficial properties. researchgate.net This widespread use has solidified piperidines as privileged structures in the development of novel therapeutics for a range of conditions, including central nervous system disorders, cancer, and infectious diseases. nih.govchemrxiv.org

Structural Definition and Nomenclature of 1-Carboxyethyl-4-aminopiperidine

The compound "this compound" is systematically named 3-(4-aminopiperidin-1-yl)propanoic acid . It is a bifunctional molecule, meaning it contains two distinct reactive functional groups: a primary amine at the 4-position of the piperidine ring and a carboxylic acid at the terminus of the N-propyl chain. This dual functionality makes it a valuable linker and intermediate in chemical synthesis. The structure consists of a central piperidine ring with an amino group (-NH₂) attached to the fourth carbon and a propanoic acid group (-CH₂CH₂COOH) attached to the nitrogen atom.

Interactive Table: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-(4-aminopiperidin-1-yl)propanoic acid | |

| Synonym | This compound | |

| CAS Number | 1153134-39-4 | bldpharm.com |

| Molecular Formula | C₈H₁₆N₂O₂ | bldpharm.com |

| SMILES | O=C(O)CCN1CCC(N)CC1 | bldpharm.com |

| Related CAS | 1461706-52-4 (dihydrochloride salt) | evitachem.comarctomsci.combiosynth.com |

Historical Trajectory and Emerging Research Paradigms for N-Functionalized Aminopiperidines

The synthesis of N-functionalized piperidines has evolved to create molecules with tailored properties for specific applications. nih.gov A common and efficient strategy for introducing a carboxyethyl group onto a nitrogen atom, such as the one in 4-aminopiperidine (B84694), is the aza-Michael addition reaction. nih.govupc.edu This reaction typically involves the conjugate addition of a primary or secondary amine to an α,β-unsaturated ester, like ethyl or methyl acrylate (B77674). nih.govresearchgate.net The resulting ester can then be hydrolyzed to yield the desired carboxylic acid. This method is valued for its high yields and often mild reaction conditions. upc.edu

Historically, simple N-alkylated piperidines have been widely used. wikipedia.org However, an emerging paradigm in medicinal chemistry is the design of more complex, bifunctional molecules that can act as linkers or tethers. chemrxiv.orgnih.gov this compound exemplifies this trend. Its two functional groups—the primary amine and the carboxylic acid—allow it to be orthogonally coupled to two different molecules. This is particularly relevant in the development of advanced therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs), where piperidine or piperazine (B1678402) moieties are increasingly incorporated into linkers to enhance solubility and rigidity. nih.gov The development of synthetic routes to such molecules is crucial for advancing these new technologies. mdpi.com

Overview of Research Domains Applicable to this compound

This compound serves as a versatile building block in several areas of advanced chemical and pharmaceutical research. Its unique structure, combining a piperidine core with two reactive functional groups, makes it suitable for a range of applications.

A key identified role for this compound is in pharmacology as an active metabolite of the antimalarial drug piperaquine. evitachem.com In this context, 3-(4-aminopiperidin-1-yl)propanoic acid has been investigated for its activity as an antagonist at metabotropic glutamate (B1630785) receptors (mGluR2/3), which are important in modulating neurotransmitter release and neuronal excitability. evitachem.com This suggests potential utility in neuroscience research and the development of agents for neurological disorders. evitachem.com

The bifunctional nature of the molecule makes it an ideal linker for conjugating molecules. The propanoic acid group can be coupled to other amines, while the 4-amino group can be functionalized to attach to other moieties. This is a key feature in the synthesis of complex molecules, including peptide-drug conjugates and other biopharmaceuticals where linkers are used to improve pharmacokinetic properties. researchgate.net

Furthermore, the structural motifs present in this compound are found in various classes of bioactive molecules. 4-aminopiperidine derivatives have been developed as potent cognition-enhancing drugs. nih.gov The (R)-3-aminopiperidine moiety is a key component of the highly potent DPP-4 inhibitor Linagliptin, used in the treatment of type 2 diabetes. researchgate.net Additionally, scaffolds based on 3-aminopropanoic acid have been explored for the development of novel antimicrobial and anticancer agents. nih.govresearchgate.netmdpi.com These examples highlight the potential of this compound as a scaffold for generating new chemical entities in diverse therapeutic areas.

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2-(4-aminopiperidin-1-yl)propanoic acid |

InChI |

InChI=1S/C8H16N2O2/c1-6(8(11)12)10-4-2-7(9)3-5-10/h6-7H,2-5,9H2,1H3,(H,11,12) |

InChI Key |

YJZXVJBQLDMQMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)N1CCC(CC1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Carboxyethyl 4 Aminopiperidine and Its Precursors

Strategies for Constructing the Piperidine (B6355638) Ring System

The formation of the piperidine core is the foundational step in synthesizing the target molecule. Chemists have developed several primary strategies to build this six-membered nitrogen heterocycle, which can be broadly categorized into ring closure of acyclic precursors (cyclization) and modification of existing ring systems. nih.govdtic.mil

One of the most common and direct routes is the hydrogenation of pyridine (B92270) derivatives . The aromatic pyridine ring can be reduced to a saturated piperidine ring under various conditions, often employing transition metal catalysts like rhodium, nickel, or iridium. nih.govnih.govchemrxiv.orgresearchgate.netacs.orgscholaris.ca This approach is advantageous as a wide array of substituted pyridines are commercially available. Electrocatalytic methods have also been developed, offering hydrogenation at ambient temperature and pressure. nih.govacs.org

Intramolecular cyclization represents another major pathway, where a linear molecule containing a nitrogen atom and a reactive functional group elsewhere in the chain is induced to form the ring. nih.govresearchgate.net These reactions, such as the aza-Michael reaction, radical-mediated cyclizations, and electrophilic cyclizations, form a new carbon-nitrogen or carbon-carbon bond to complete the heterocyclic structure. usm.edunih.govresearchgate.netkcl.ac.ukorganic-chemistry.org The starting materials for these cyclizations are often derived from readily available acyclic compounds. usm.edu

Intermolecular cyclizations , or annulation reactions, build the ring by combining two or more smaller fragments. A classic and highly relevant example for the synthesis of precursors to 4-aminopiperidine (B84694) is the Dieckmann condensation . This reaction can be used to form 4-piperidones, which are key intermediates, by reacting a primary amine with two molecules of an acrylate (B77674) ester, followed by cyclization, hydrolysis, and decarboxylation. dtic.mil

The following table summarizes these principal strategies for constructing the piperidine ring.

| Strategy | Description | Key Features & Precursors | References |

|---|---|---|---|

| Hydrogenation of Pyridines | Reduction of an aromatic pyridine ring to a saturated piperidine ring. | Utilizes substituted pyridines; employs catalysts like Rh, Ni, Ir; can be done thermochemically or electrochemically. | nih.govnih.govchemrxiv.orgresearchgate.net |

| Intramolecular Cyclization | Formation of the ring from a single, linear molecule containing a nitrogen source. | Includes aza-Michael additions, radical cyclizations; starts from acyclic amino-aldehydes or similar precursors. | nih.govkcl.ac.ukorganic-chemistry.org |

| Intermolecular Cyclization (Annulation) | Construction of the ring by combining two or more separate molecules. | Dieckmann condensation is a key example for forming 4-piperidone (B1582916) precursors from primary amines and acrylates. | dtic.mil |

Amination Protocols for the C-4 Position of Piperidine Derivatives

Once the piperidine ring or a suitable precursor like 4-piperidone is synthesized, the next crucial step is the introduction of an amino group at the C-4 position. Several chemical routes are available to achieve this transformation.

Reductive Amination as a Key Synthetic Route

Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. acsgcipr.org In the context of 4-aminopiperidine synthesis, this reaction typically starts with a 4-piperidone derivative. The carbonyl group of the piperidone reacts with an amine source, such as ammonia, to form an intermediate imine or enamine, which is then reduced in the same reaction vessel to the desired 4-aminopiperidine. nih.govbeilstein-journals.org

This "one-pot" procedure is efficient because it avoids the isolation of the often-unstable imine intermediate. wikipedia.org The success of the reaction hinges on the choice of a reducing agent that selectively reduces the imine faster than it reduces the starting ketone. masterorganicchemistry.com Common reagents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are milder than reagents like sodium borohydride (B1222165) (NaBH4) and are effective under the slightly acidic conditions that favor imine formation. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel can also be employed. acsgcipr.orgwikipedia.org

| Reducing Agent | Key Characteristics | References |

|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild and selective for imines over ketones; widely used in one-pot reactions. | wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org |

| Sodium Cyanoborohydride (NaBH3CN) | Effective at mildly acidic pH; selective for imines. Can release toxic cyanide byproducts. | wikipedia.orgmasterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H2/Pd, Raney Ni) | Atom-economical ("green") method, but can sometimes lead to over-reduction. | acsgcipr.orgwikipedia.org |

| Trifluoroacetoxyborane-amines (TFAB-amines) | Modern reagents that are highly selective and effective for challenging substrates. | rsc.org |

Alternative Amination Pathways to 4-Aminopiperidines

While reductive amination is a mainstay, other synthetic strategies provide valuable alternatives for installing the amine group at the C-4 position, often starting from precursors other than 4-piperidones.

One notable method is the Curtius rearrangement . This reaction sequence starts with a carboxylic acid derivative, such as ethyl isonipecotate (ethyl piperidine-4-carboxylate). The ester is converted to an acyl azide, which then rearranges upon heating to form an isocyanate. Subsequent hydrolysis of the isocyanate furnishes the desired 4-amino group. This method is particularly useful for creating 4-substituted-4-aminopiperidines, as the starting isonipecotate can be alkylated at the 4-position before the rearrangement sequence. nih.gov

A related transformation is the Hofmann rearrangement , which begins with a primary amide, such as 4-piperidinecarboxamide. Treatment with bromine and a strong base (like sodium hydroxide) initiates a rearrangement to an isocyanate intermediate, which is then hydrolyzed in situ to yield the 4-aminopiperidine product.

The Strecker synthesis offers another pathway. This reaction involves treating a 4-piperidone with an amine (like aniline) and a cyanide source (such as hydrogen cyanide or trimethylsilyl (B98337) cyanide). This forms an α-amino nitrile at the C-4 position. The nitrile group can then be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, providing a versatile handle for further derivatization.

Introduction of the Carboxyethyl Moiety at the Piperidine Nitrogen (N-1 Alkylation/Acylation)

The final step in assembling the target molecule is the attachment of a carboxyethyl group (–CH2CH2COOH) to the nitrogen atom of the 4-aminopiperidine precursor. This is typically achieved through N-alkylation or a related conjugate addition reaction. researchgate.net The secondary amine of the piperidine ring acts as a nucleophile, attacking an electrophilic reagent.

A highly effective and common method for this transformation is the aza-Michael addition . researchgate.netresearchgate.net In this reaction, the 4-aminopiperidine (with its C-4 amino group often protected) is reacted with an α,β-unsaturated ester, such as ethyl acrylate or methyl acrylate. tandfonline.com The piperidine nitrogen attacks the β-carbon of the acrylate, leading to the formation of an N-substituted β-amino ester. This reaction can often be performed under mild, catalyst-free conditions or promoted by catalysts like silica-supported aluminum chloride. researchgate.nettandfonline.com Subsequent hydrolysis of the resulting ester group under acidic or basic conditions yields the final carboxylic acid, 1-Carboxyethyl-4-aminopiperidine.

Direct N-alkylation with a 3-halopropionate ester (e.g., ethyl 3-bromopropanoate) in the presence of a base like potassium carbonate is another viable route. researchgate.net The base deprotonates the piperidine nitrogen, enhancing its nucleophilicity for the subsequent SN2 reaction with the alkyl halide. As with the Michael addition, a final hydrolysis step is required to obtain the carboxylic acid.

| Reagent Type | Example | Reaction Type | Follow-up Step | References |

|---|---|---|---|---|

| α,β-Unsaturated Ester | Ethyl Acrylate | Aza-Michael Addition | Ester Hydrolysis | researchgate.nettandfonline.com |

| Haloalkanoate | Ethyl 3-Bromopropanoate | SN2 Alkylation (with base) | Ester Hydrolysis | researchgate.net |

Stereoselective Synthesis of Enantiopure this compound Derivatives

For many pharmaceutical applications, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical. The synthesis of specific, single enantiomers of substituted piperidines can be achieved through several advanced strategies, including asymmetric synthesis and the resolution of racemic mixtures. rsc.org

Asymmetric Approaches and Chiral Resolution Techniques

Asymmetric synthesis aims to create a specific enantiomer directly. rsc.org This can be accomplished in several ways:

Chiral resolution is a different approach that involves separating a 50:50 mixture of enantiomers (a racemate). nih.gov

| Technique | Principle | Example Application | References |

|---|---|---|---|

| Asymmetric Catalysis | A chiral catalyst directs the formation of a specific enantiomer. | Rh-catalyzed asymmetric reaction on a dihydropyridine precursor. | acs.orgsnnu.edu.cn |

| Chiral Auxiliary | A removable chiral group guides stereoselective bond formation. | Condensation using a commercially available chiral amine. | rsc.org |

| Kinetic Resolution | One enantiomer of a racemic mix reacts faster with a chiral reagent. | Selective deprotonation of one piperidine enantiomer using n-BuLi/sparteine. | nih.govwhiterose.ac.ukacs.org |

| Chiral Chromatography | Physical separation of enantiomers on a chiral stationary phase. | HPLC separation of racemic piperidine derivatives. | nih.gov |

Diastereoselective Control in Piperidine Ring Functionalization

Achieving stereochemical control during the functionalization of the piperidine scaffold is a significant challenge in synthetic chemistry. The development of diastereoselective methods allows for the precise installation of substituents, which is critical for creating complex molecular architectures.

Recent advancements have demonstrated that high levels of diastereoselectivity can be obtained in the functionalization of pre-existing piperidine rings. One powerful strategy is the photoredox-catalyzed α-amino C-H arylation of highly substituted piperidines. nih.govescholarship.orgacs.orgchemrxiv.org This method utilizes an iridium-based photocatalyst, such as Ir(ppy)₃, to react piperidine derivatives with electron-deficient cyano(hetero)arenes. nih.govescholarship.orgacs.orgchemrxiv.org While the initial C-H arylation is rapid and relatively unselective, a subsequent, slower epimerization process allows the product mixture to converge to the thermodynamically more stable diastereomer, resulting in high diastereomeric ratios. escholarship.orgacs.orgchemrxiv.org Studies have shown that resubjecting stereoisomerically pure products to the reaction conditions leads to the same experimentally observed diastereomer ratios, which correspond to the calculated relative energies of the isomers. escholarship.orgacs.org

Another effective approach involves rhodium-catalyzed C-H insertion reactions. nih.gov The site-selectivity (C2, C3, or C4) and stereoselectivity of these transformations can be controlled by the choice of both the rhodium catalyst and the nitrogen protecting group on the piperidine ring. nih.gov For instance, the C2 functionalization of N-Boc-piperidine with aryldiazoacetates using a Rh₂(R-TCPTAD)₄ catalyst gives moderate yields but variable stereoselectivity. In contrast, using an N-brosyl-piperidine with a Rh₂(R-TPPTTL)₄ catalyst leads to highly diastereoselective reactions, achieving diastereomeric ratios (d.r.) of up to >30:1. nih.gov Functionalization at the C3 position has been achieved indirectly through the cyclopropanation of N-Boc-tetrahydropyridine, followed by a reductive and highly regio- and stereoselective ring-opening of the resulting cyclopropane. nih.gov

These methods highlight how the interplay between catalysts, protecting groups, and reaction conditions can be harnessed to achieve remarkable control over the stereochemical outcome of piperidine functionalization.

Table 1: Examples of Diastereoselective Piperidine Functionalization

| Reaction Type | Catalyst | Substrate | Functionalization Position | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Photoredox C-H Arylation | Ir(ppy)₃ | Trisubstituted Piperidines | α-amino (C2/C6) | up to >95:5 | nih.gov |

| Rhodium-Catalyzed C-H Insertion | Rh₂(R-TPPTTL)₄ | N-Bs-piperidine | C2 | 29->30:1 | nih.gov |

| Rhodium-Catalyzed C-H Insertion | Rh₂(R-TCPTAD)₄ | N-Boc-piperidine | C2 | Variable | nih.gov |

| Reductive Ring-Opening | Not specified | N-Boc-tetrahydropyridine derived cyclopropane | C3 | High | nih.gov |

Role of Protecting Group Chemistry in the Synthesis of this compound Building Blocks

The synthesis of complex molecules like this compound and its precursors relies heavily on the use of protecting groups to mask reactive functionalities, particularly the nitrogen atoms of the piperidine ring. researchgate.netbiosynth.com The choice of protecting group is crucial as it dictates the reaction conditions that can be subsequently employed and influences the reactivity and stereoselectivity of transformations on the piperidine scaffold. nih.govresearchgate.net

The most common protecting group for the piperidine nitrogen in the synthesis of 4-aminopiperidine building blocks is the tert-butyloxycarbonyl (Boc) group. google.comwikipedia.orgsemanticscholar.org The Boc group is typically introduced using di-tert-butyl dicarbonate. google.com It is stable under a wide range of reaction conditions but can be readily removed with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgiris-biotech.de The synthesis of 1-Boc-4-aminopiperidine is a common starting point for further elaboration. google.comnih.gov

Other protecting groups offer alternative deprotection strategies, which is essential for orthogonal synthesis schemes where multiple protecting groups must be removed selectively. wikipedia.orgiris-biotech.decreative-peptides.com These include:

Carbobenzyloxy (Cbz): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). wikipedia.orgcreative-peptides.com

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is widely used in solid-phase peptide synthesis. It is stable to acidic conditions but is cleaved by bases, most commonly a solution of piperidine in DMF. wikipedia.orgiris-biotech.de

Allyloxycarbonyl (Alloc): The Alloc group provides another layer of orthogonality. It is stable to both the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc. sigmaaldrich.com It is selectively removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. sigmaaldrich.comresearchgate.net

The selection of a suitable protecting group is a key strategic decision in the synthesis of piperidine-based compounds, enabling the selective functionalization of different positions on the molecule. researchgate.netresearchgate.net

Table 2: Common Nitrogen Protecting Groups in Piperidine Synthesis

| Protecting Group | Full Name | Common Cleavage Conditions | Stability | Reference |

|---|---|---|---|---|

| Boc | tert-Butyloxycarbonyl | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis | wikipedia.orgiris-biotech.de |

| Cbz | Carbobenzyloxy | Catalytic Hydrogenolysis (H₂/Pd) | Stable to acid and base | wikipedia.orgcreative-peptides.com |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., 20% Piperidine in DMF) | Stable to acid, hydrogenolysis | wikipedia.orgiris-biotech.de |

| Alloc | Allyloxycarbonyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Stable to TFA and piperidine | sigmaaldrich.com |

| PMC | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | 33% HBr in acetic acid | Stable to Grignard reagents, strong base | tandfonline.com |

Adaptations for Solid-Phase Organic Synthesis (SPOS) of 4-Aminopiperidine-Based Constructs

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of compounds for drug discovery and other applications. google.com Adapting the synthesis of 4-aminopiperidine-based structures to a solid support requires careful consideration of protecting group strategies and reaction conditions. researchgate.net The core principle of SPOS is the use of an insoluble polymer resin to which the initial building block is attached. All subsequent reactions are carried out on this support, with excess reagents and by-products washed away after each step. biosynth.com

A cornerstone of SPOS is the concept of orthogonal protection, where multiple protecting groups are used that can be removed under different, non-interfering conditions. biosynth.comiris-biotech.de For piperidine-based constructs, this typically involves a combination of acid-labile, base-labile, and palladium-cleavable protecting groups.

The most widely used orthogonal strategy in modern SPOS is the Fmoc/tBu approach. iris-biotech.de

The Fmoc group is used for temporary protection of the α-amino group of an amino acid or the primary amine of 4-aminopiperidine. It is removed at each step of the synthesis using a base, typically 20-50% piperidine in DMF. iris-biotech.de

Acid-labile groups like tert-butyl (tBu) or Trityl (Trt) are used for "permanent" protection of side-chain functionalities. These groups remain intact during the repeated base treatments for Fmoc removal but are cleaved at the end of the synthesis during the final cleavage from the resin, which is typically accomplished with strong acid (e.g., 95% TFA). iris-biotech.de

The 4-aminopiperidine core can be incorporated into SPOS in several ways. One common method is to use N-Boc-4-aminopiperidine, where the Boc group protects the piperidine ring nitrogen. semanticscholar.org The primary amino group can then be used for attachment to the resin or for chain elongation. Alternatively, in the synthesis of peptide-like molecules, the 4-amino group can be protected with an Fmoc group for chain extension, while the piperidine nitrogen is protected with a different orthogonal group. researchgate.net

The Alloc group is particularly valuable in SPOS for its unique cleavage conditions. It can be used to protect the piperidine nitrogen or a side-chain amine. Its removal with a palladium catalyst allows for selective on-resin modification, such as branching or cyclization, without disturbing Boc, Fmoc, or tBu groups. sigmaaldrich.comresearchgate.net An optimized method for Alloc removal from secondary amines on a solid phase involves using a palladium catalyst with dimethylamine (B145610) borane (B79455) complex as a scavenger to prevent side reactions. researchgate.net

The successful application of SPOS to generate libraries of 4-aminopiperidine-based compounds hinges on the strategic deployment of these orthogonal protecting groups, enabling the construction of complex molecules in a highly efficient and automatable fashion. semanticscholar.orggoogle.com

Table 3: Orthogonal Protecting Group Strategies in SPOS for Piperidine Building Blocks

| Protecting Group | Typical Use | Cleavage Reagent | Orthogonal To | Reference |

|---|---|---|---|---|

| Fmoc | Temporary α-Amine | 20% Piperidine/DMF | tBu, Trt, Alloc | iris-biotech.de |

| Boc / tBu | "Permanent" Side-Chain / Ring N | 95% TFA | Fmoc, Alloc | researchgate.netiris-biotech.de |

| Alloc | Orthogonal Side-Chain / Ring N | Pd(PPh₃)₄ / Scavenger | Fmoc, tBu | sigmaaldrich.comresearchgate.net |

| Mtt / Mmt | Highly Labile Side-Chain | 1% TFA in DCM | Fmoc, tBu, Alloc | iris-biotech.de |

| Dde / ivDde | Orthogonal Side-Chain | 2% Hydrazine in DMF | Fmoc, tBu, Alloc | iris-biotech.desigmaaldrich.com |

1 Carboxyethyl 4 Aminopiperidine As a Versatile Synthetic Building Block

Utilization in the Formation of Complex Heterocyclic Systems

The inherent reactivity of the functional groups in 1-carboxyethyl-4-aminopiperidine allows for its use in constructing more complex heterocyclic frameworks, including spirocycles and expanded ring systems.

Spirocyclic piperidines, which feature a common atom in two rings, are of great interest in drug discovery as they introduce conformational rigidity and novel three-dimensional shapes. General strategies for synthesizing spiropiperidines often involve either forming a new ring onto a pre-existing piperidine (B6355638) or constructing the piperidine ring onto a carbocycle or heterocycle. whiterose.ac.uk

While specific examples detailing the use of this compound in spirocyclization are not prominent in the literature, its structure is well-suited for such transformations. For instance, the primary amine at the C4 position can be used as a nucleophile in reactions with suitable dielectrophiles to form a new ring spiro-fused at the C4 position of the piperidine. The carboxyethyl group on the ring nitrogen could be used to modulate solubility or provide an additional attachment point for further molecular elaboration. Methodologies such as intramolecular cyclizations, ring-closing metathesis, and tandem reactions are commonly employed for creating these complex structures. whiterose.ac.uk

Annulation reactions, which involve the formation of a new ring fused to an existing one, and ring expansion strategies are powerful tools for modifying heterocyclic scaffolds. nih.gov The piperidine ring can be expanded to form larger azacycles like azepanes, which are also important pharmacophores. rsc.orgresearchgate.netchemrxiv.org For example, stereoselective one- or two-carbon ring expansion methodologies have been developed for piperidine derivatives. rsc.orgchemrxiv.org

The functional handles on this compound make it a potential candidate for such transformations. The ring nitrogen and the exocyclic primary amine can participate in annulation reactions with appropriate reagents to build fused heterocyclic systems. bris.ac.uk For example, reaction with vinyl sulfonium (B1226848) salts can be used to construct fused morpholine, thiomorpholine, or piperazine (B1678402) rings. bris.ac.uk Although direct ring expansion of this compound is not explicitly documented, general methods applied to similar piperidines suggest its feasibility, offering a pathway to novel and larger heterocyclic systems. rsc.orgresearchgate.net

Incorporation into Peptidomimetic and Foldamer Architectures

The rigid, non-natural structure of piperidine-based amino acids is valuable for creating peptidomimetics and foldamers with controlled conformations and enhanced biological stability.

β-amino acids are key components in the design of peptidomimetics that can adopt stable secondary structures like helices and turns. wustl.edu The piperidine scaffold can be used to create cyclic β-amino acid analogues. A very close analogue of the title compound, DOTA-4-amino-1-carboxymethyl-piperidine, has been successfully conjugated to a peptide sequence (d-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2) to create a potent antagonist for the gastrin-releasing peptide receptor (GRPR). nih.gov This demonstrates that the 4-amino-1-carboxyalkyl-piperidine scaffold can be readily incorporated into peptides via solid-phase synthesis. nih.gov

The synthesis of such conjugates typically involves the selective protection and activation of the amino and carboxyl groups to enable standard peptide coupling reactions. The resulting peptidomimetics often exhibit improved properties such as resistance to enzymatic degradation and enhanced receptor affinity.

The incorporation of cyclic amino acids into peptides is a well-established strategy to induce and stabilize specific secondary structures. Cyclic α,α-disubstituted amino acids like 4-aminopiperidine-4-carboxylic acid are known to promote highly helical conformations in peptides. nih.gov Similarly, the related compound cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) has been shown to support the formation of mixed α/β- and β-peptide helices without compromising aqueous solubility. rsc.org

Scaffold Applications in Molecular Design and Exploration of Structure-Activity Relationships

The 4-aminopiperidine (B84694) core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and serving as a versatile template for exploring structure-activity relationships (SAR). mdpi.comacs.orgnih.gov By systematically modifying the substituents at the piperidine ring nitrogen (N1) and the 4-amino group, chemists can fine-tune the pharmacological properties of the resulting molecules. nih.govnih.gov

The this compound structure offers three key points for diversification: the ring nitrogen, the exocyclic primary amine, and the carboxyl group. This allows for the creation of large compound libraries to probe the binding requirements of a biological target. For example, derivatives of the 4-aminopiperidine scaffold have been developed as potent inhibitors of Hepatitis C Virus (HCV) assembly, CCR5 antagonists for HIV-1 entry inhibition, and N-type calcium channel blockers for pain management. nih.govnih.govnih.gov In these studies, the piperidine acts as a central scaffold to orient the key pharmacophoric groups in the correct spatial arrangement for optimal target engagement.

The table below summarizes selected research findings where the 4-aminopiperidine scaffold was central to the molecular design and SAR studies.

| Target | Scaffold/Key Intermediate | Therapeutic Area | Research Findings |

| Hepatitis C Virus (HCV) Assembly | 4-Aminopiperidine (4AP) | Antiviral | The 4AP scaffold was identified as an inhibitor of HCV assembly. SAR studies led to derivatives with increased potency, reduced toxicity, and improved ADME properties. nih.gov |

| CCR5 Receptor | 4-Substituted-4-aminopiperidine | Anti-HIV | A facile synthesis of 4-substituted-4-aminopiperidine derivatives was developed, serving as a key building block for potent and bioavailable CCR5 antagonists. nih.gov |

| N-type Calcium Channels | 4-Aminopiperidine | Analgesia (Pain) | Decoration of the 4-aminopiperidine scaffold on both nitrogen atoms led to the discovery of potent N-type calcium channel antagonists active against pain and neuropathic pain. nih.gov |

| Secretory Glutaminyl Cyclase (sQC) | Piperidine-4-carboxamide | Alzheimer's Disease | A piperidine-4-carboxamide moiety was identified as a novel scaffold for sQC inhibitors, which are of interest for preventing the formation of neurotoxic amyloid beta variants. nih.gov |

| Gastrin-Releasing Peptide Receptor (GRPR) | DOTA-4-amino-1-carboxymethyl-piperidine | Oncology/Diagnostics | A peptide conjugate of this scaffold was developed as a high-affinity GRPR antagonist for PET imaging of tumors. nih.gov |

Rational Design of Receptor Ligands and Antagonists

The 4-aminopiperidine motif is a cornerstone in the design of molecules that target a variety of cell surface and intracellular receptors. Its rigid cyclic structure allows for the precise spatial orientation of substituents, which is crucial for achieving high-affinity and selective binding to receptor pockets. The secondary amine on the piperidine ring and the amino group at the 4-position serve as key handles for synthetic modification, enabling the exploration of structure-activity relationships (SAR).

Researchers have successfully incorporated the 4-aminopiperidine scaffold into antagonists for several important receptor families. An efficient method for synthesizing 4-substituted-4-aminopiperidine derivatives starts from isonipecotate, utilizing a Curtius rearrangement as a key step to introduce the 4-amino group. acs.org This approach facilitates the introduction of various substituents at the 4-position of the piperidine ring. acs.org This versatility has been instrumental in developing potent antagonists for receptors such as the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry. acs.org For instance, the highly bioavailable CCR5 antagonist Sch-350634 was synthesized efficiently using an N'-Boc-4-methyl-4-aminopiperidine building block. acs.org

The scaffold is also a key component in ligands for other receptors, including:

Melanin-concentrating hormone receptor 1 (MCHR1) antagonists nih.gov

Bradykinin B2 receptor antagonists nih.gov

Neurokinin-1 (NK1) receptor ligands nih.gov

Platelet-Activating Factor (PAF) receptor antagonists acs.org

Sigma-1 (σ1) receptor ligands , which have shown potential in treating neuropathic pain. nih.govnih.gov

Smoothened (SMO) receptor inhibitors , part of the Hedgehog (Hh) signaling pathway, which is a key target in oncology. google.com

In the development of dual SMO/ERK inhibitors, a series of novel 4-aminopiperidine derivatives were designed and synthesized. google.com The interaction between the Hedgehog and ERK pathways is a known factor in drug resistance, making dual inhibitors promising anticancer candidates. google.com Compound I-13 from this series demonstrated potent inhibition of both SMO and ERK and significant cytotoxicity against human cholangiocarcinoma cells. google.com

The strategic design of these molecules often involves computational methods to predict binding modes and affinities, guiding the synthesis of libraries of 1-aryl-4-aminopiperidine analogues for high-throughput screening.

| Receptor Target | Example Compound Class/Scaffold | Therapeutic Area |

| CCR5 | Piperazino-piperidine based antagonists (e.g., Sch-350634) | Anti-HIV acs.org |

| MCHR1 | 4-Aminopiperidine derivatives | Metabolic Disorders nih.gov |

| Bradykinin B2 | 4-Aminopiperidine derivatives | Inflammation/Pain nih.gov |

| NK1 | 4-Aminopiperidine derivatives | CNS Disorders/Pain nih.gov |

| Sigma-1 (σ1) | 4-(2-aminoethyl)piperidine derivatives | Neuropathic Pain nih.gov |

| Smoothened (SMO) | 4-Aminopiperidine derivatives (dual SMO/ERK inhibitors) | Oncology google.com |

Development of Enzyme Inhibitor Scaffolds

The adaptability of the 4-aminopiperidine scaffold extends to the development of potent and selective enzyme inhibitors. By modifying the core structure, chemists can design molecules that fit precisely into the active sites of target enzymes, disrupting their catalytic activity.

A notable application is in the inhibition of enzymes involved in viral replication. A high-throughput phenotypic screen identified 4-aminopiperidine (4AP) derivatives as potent inhibitors of the hepatitis C virus (HCV). Further investigation revealed that this chemotype does not inhibit viral replication directly but rather targets the assembly and release stages of the HCV life cycle. The initial screening hit acted synergistically with approved direct-acting antiviral drugs, highlighting the potential for combination therapies. A subsequent medicinal chemistry campaign led to derivatives with improved potency, lower toxicity, and better pharmacokinetic profiles.

The 4-aminopiperidine framework has also been utilized to create inhibitors for other enzyme classes:

Sirtuin 2 (SIRT2) inhibitors : These are being investigated for their therapeutic potential in neurodegenerative diseases and cancer. nih.gov

Secretory glutaminyl cyclase (sQC) inhibitors : sQC is involved in the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ) peptides in Alzheimer's disease. A pharmacophore-assisted virtual screening identified a novel sQC inhibitor with a piperidine-4-carboxamide moiety. X-ray crystallography and molecular docking studies detailed the binding mode of this new scaffold in the enzyme's active site, providing a foundation for designing higher affinity inhibitors.

Extracellular signal-regulated kinase (ERK) inhibitors : As part of a dual-target strategy, 4-aminopiperidine derivatives have been developed to inhibit ERK, a key protein kinase in a signaling pathway often implicated in cancer. google.com

The synthesis of these inhibitors often involves the reductive amination of a protected 4-aminopiperidine with a suitable aldehyde or ketone, followed by further functionalization to explore structure-activity relationships.

| Enzyme Target | Inhibitor Scaffold | Therapeutic Application |

| Hepatitis C Virus (HCV) Assembly | 4-Aminopiperidine (4AP) derivatives | Antiviral |

| Sirtuin 2 (SIRT2) | 4-Aminopiperidine derivatives | Neurodegenerative Diseases, Cancer nih.gov |

| Secretory Glutaminyl cyclase (sQC) | Piperidine-4-carboxamide derivatives | Alzheimer's Disease |

| Extracellular signal-regulated kinase (ERK) | 4-Aminopiperidine derivatives (dual SMO/ERK inhibitors) | Oncology google.com |

Conjugation and Linker Chemistry for Bioconjugates and Chemical Probes

The this compound structure is fundamentally a linker molecule, possessing multiple functional points for covalent attachment to other chemical entities. The piperidine ring provides a rigid, non-aromatic spacer, while the primary amino group and the terminal carboxyl group (on the N-ethyl substituent) offer orthogonal handles for conjugation chemistry. This makes the scaffold highly suitable for constructing complex biomolecules, such as bioconjugates and chemical probes.

In drug metabolism studies, the 4-aminopiperidine moiety is recognized as a typical alicyclic amine that serves as a synthetic linker. acs.org Its metabolism, primarily through N-dealkylation by cytochrome P450 enzymes like CYP3A4, is an important consideration in drug design. acs.org The 4-amino group itself can play a crucial role in binding within protein active sites, for example, by forming hydrogen bonds with key residues like serine. acs.org

The utility of piperidine-based structures as linkers is further exemplified in the development of antibody-drug conjugates (ADCs). While not specifying this compound directly, research into heterotrifunctional linkers for dual-drug ADCs showcases the principles involved. nih.gov Such linkers must allow for the site-specific attachment of an antibody and two different cytotoxic payloads, requiring a central scaffold with multiple distinct reactive sites. nih.gov The this compound framework, with its three potential points of modification (the ring nitrogen, the 4-amino group, and the terminal carboxyl group), conceptually fits the requirements for such a flexible linker platform.

Furthermore, unnatural diamino acids, a category that includes 4-aminopiperidine-4-carboxylic acid, are explicitly valued as scaffolds for creating chemical diversity and as linkers to simplify screening in chemical libraries. acs.org The carboxyethyl group in this compound provides an additional vector for attachment or modification compared to the simpler 4-aminopiperidine-4-carboxylic acid, enhancing its utility in building complex molecular architectures for probing biological systems.

Derivatization and Functionalization Strategies of 1 Carboxyethyl 4 Aminopiperidine

Selective Functionalization of the Primary Amine (C-4 Position)

The primary amine at the C-4 position of the piperidine (B6355638) ring serves as a versatile nucleophilic handle for introducing a variety of functional groups through several established synthetic methodologies.

The nucleophilic character of the C-4 primary amine facilitates straightforward acylation and sulfonylation reactions. These transformations are fundamental in medicinal chemistry for exploring structure-activity relationships by introducing diverse substituents.

Amidation: The formation of an amide bond is typically achieved by reacting the C-4 amine with an activated carboxylic acid derivative, such as an acyl chloride or acid anhydride (B1165640), often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid byproduct. nih.gov Alternatively, standard peptide coupling reagents can be employed. For instance, coupling 4-amino-1-Boc-piperidine (a structural analog where the N-1 carboxyethyl group is replaced by a Boc protecting group) with benzoyl chloride under basic conditions yields the corresponding N-benzoyl derivative. nih.gov This method is broadly applicable for creating a library of amide analogs.

Sulfonylation: Similarly, sulfonamides can be readily prepared by treating the C-4 amine with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a suitable base. nih.gov This reaction introduces the robust sulfonyl group, which can act as a hydrogen bond acceptor and impart specific physicochemical properties to the parent molecule.

Below is a table illustrating typical amidation and sulfonylation reactions at the C-4 amino position, based on analogous transformations with 4-aminopiperidine (B84694) scaffolds.

| Reaction Type | Electrophile | Base | Typical Product Structure |

| Amidation | Benzoyl chloride | Triethylamine | N-(1-(2-carboxyethyl)piperidin-4-yl)benzamide |

| Sulfonylation | Benzenesulfonyl chloride | Pyridine (B92270) | N-(1-(2-carboxyethyl)piperidin-4-yl)benzenesulfonamide |

Further diversification at the C-4 amino group can be achieved through N-alkylation and reductive amination, allowing for the introduction of various alkyl and arylalkyl substituents.

N-Alkylation: Direct alkylation involves the reaction of the primary amine with an alkyl halide (e.g., an alkyl bromide). nih.gov The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to scavenge the hydrohalic acid formed. researchgate.net However, a significant challenge with direct alkylation of primary amines is the potential for over-alkylation, leading to mixtures of secondary and tertiary amines.

Reductive Amination: A more controlled and widely used method for mono-alkylation is reductive amination. wikipedia.org This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comcommonorganicchemistry.com For example, reacting a 4-aminopiperidine derivative with 2-phenylacetaldehyde in the presence of sodium triacetoxyborohydride yields the N-(2-phenylethyl) substituted product. nih.gov This method offers high yields and excellent control over the degree of alkylation. masterorganicchemistry.com

The following table summarizes representative N-alkylation and reductive amination reactions.

| Reaction Type | Reagents | Reducing Agent (if applicable) | Typical Product Structure |

| N-Alkylation | Alkyl bromide, K2CO3 | N/A | 4-(Alkylamino)-1-(2-carboxyethyl)piperidine |

| Reductive Amination | Aldehyde or Ketone | Sodium triacetoxyborohydride | 4-(Alkylamino)-1-(2-carboxyethyl)piperidine |

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of the 1-carboxyethyl substituent provides a second, distinct site for derivatization, primarily through esterification and amide bond formation.

Esterification of the carboxylic acid can serve multiple purposes, including protection of the acid functionality or modulation of physicochemical properties. A particularly important application is the derivatization of organic acids to improve their detection in analytical techniques like mass spectrometry (MS). nsf.gov Carboxylic acids are often analyzed in negative ionization mode, which can suffer from lower sensitivity compared to positive mode. nsf.gov Conversion to an ester, especially one containing a basic nitrogen atom, can enhance proton affinity, leading to significant signal enhancement in positive-mode electrospray ionization (ESI)-MS. nsf.gov

Standard esterification methods, such as reaction with an alcohol under acidic catalysis (e.g., Fischer esterification), can be employed. google.com Alternatively, coupling agents can facilitate the reaction under milder conditions.

The carboxylic acid can be converted into a wide range of amides by coupling it with various primary or secondary amines. This reaction is one of the most frequently used transformations in drug discovery. The process requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents. Common examples include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or N,N-Dimethyl-4-aminopyridine (DMAP) to improve efficiency and suppress side reactions. nih.gov Other powerful coupling agents include uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov

This strategy allows for the linkage of 1-Carboxyethyl-4-aminopiperidine to other molecular scaffolds, amino acids, or functionalized amine building blocks, creating complex molecules with tailored properties. acgpubs.org

The table below illustrates examples of amide formation starting from the carboxylic acid moiety.

| Amine Substrate | Coupling Reagents | Typical Product Structure |

| Aniline | EDC, HOBt, DMAP | 3-(4-Amino-1-piperidyl)-N-phenylpropanamide |

| Benzylamine | HATU, DIPEA | 3-(4-Amino-1-piperidyl)-N-benzylpropanamide |

| Piperidine | EDC, DMAP | 1-[3-Oxo-3-(1-piperidyl)propyl]-4-aminopiperidine |

Regiochemical and Chemoselective Control in Multifunctional Derivatization

Given the presence of two distinct nucleophilic/reactive sites—the C-4 primary amine and the N-1 carboxylic acid—achieving regiochemical and chemoselective control is paramount when designing synthetic routes for more complex derivatives. The differential reactivity of these functional groups can be exploited to direct reactions to a specific site.

The C-4 primary amine is a strong nucleophile, readily participating in reactions with electrophiles like acyl chlorides, sulfonyl chlorides, and alkyl halides, and in reductive aminations. nih.gov To selectively functionalize this position, reactions are typically performed under neutral or slightly basic conditions. Under these conditions, the carboxylic acid exists predominantly as the carboxylate anion, which is a poor nucleophile and is unreactive towards most electrophiles.

Conversely, to selectively target the carboxylic acid for transformations like amide formation or esterification, the group must first be "activated" using a coupling agent (e.g., EDC, HATU). nih.govnih.gov While the C-4 primary amine is also nucleophilic and could potentially react with the activated acid of another molecule, intramolecular reactions are generally disfavored, and intermolecular polymerization can be controlled by reaction conditions such as high dilution or slow addition of reagents. For coupling with an external amine, the nucleophilicity of the C-4 amine can be temporarily suppressed by performing the reaction under mildly acidic conditions, which protonates the more basic primary amine, rendering it non-nucleophilic. Alternatively, the C-4 amine can be protected with a labile protecting group (e.g., Boc), allowing for unambiguous functionalization of the carboxylic acid, followed by deprotection to reveal the free amine for subsequent modification. nih.gov

Therefore, by carefully selecting reagents, protecting groups, and reaction conditions (particularly pH), chemists can selectively functionalize either the primary amine or the carboxylic acid moiety of this compound with a high degree of control, enabling the synthesis of precisely defined molecular structures. nih.gov

Integration of Probing Tags and Isotopic Labels for Research Applications

The functional versatility of this compound, with its distinct primary amine, tertiary amine, and carboxylic acid moieties, makes it an excellent scaffold for the integration of various probing tags and isotopic labels. These modifications are instrumental in a wide range of research applications, from in vivo imaging to metabolic studies, by enabling the detection, tracking, and quantification of the molecule and its conjugates. Derivatization strategies typically target the primary amino group at the C4 position or the carboxylic acid group on the N-acetic acid side chain.

Radiolabeling for In Vivo Imaging

A prominent application of this scaffold is in the development of radiopharmaceuticals for cancer diagnosis and therapy (theranostics), particularly for targeting the gastrin-releasing peptide receptor (GRPR), which is overexpressed in several cancers like prostate cancer. nih.govnih.gov In these applications, the 4-amino-1-carboxymethyl-piperidine core acts as a specialized linker to connect a peptide-based GRPR antagonist to a radionuclide chelator.

The synthesis involves a bifunctional approach:

The primary amino group of the piperidine is coupled to the C-terminus of a peptide sequence, such as the bombesin antagonist D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂.

The carboxylic acid group is then conjugated to a chelating agent, most commonly DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

This DOTA-conjugated molecule can then chelate various diagnostic or therapeutic radioisotopes. The choice of radionuclide depends on the desired application, such as SPECT imaging, PET imaging, or targeted radionuclide therapy. nih.gov For instance, labeling with Indium-111 allows for SPECT imaging, while Lutetium-177 and Terbium-161 are used for therapeutic purposes due to their emission of β⁻ particles and Auger electrons. nih.govmdpi.com

Table 1: Examples of Radiolabeled Probes Using a 4-Amino-1-carboxymethyl-piperidine Scaffold

| Radiometal | Chelator | Application | Research Finding |

|---|---|---|---|

| Indium-111 (¹¹¹In) | DOTA / DOTAGA | SPECT Imaging | Showed high, GRPR-mediated uptake in PC-3 tumors and pancreas in mouse models. mdpi.com |

| Lutetium-177 (¹⁷⁷Lu) | DOTA | Targeted Radionuclide Therapy | Demonstrated high affinity for GRPR and was evaluated for therapeutic efficacy in prostate cancer models. nih.gov |

Strategies for Fluorescent and Biotin Tagging

While specific examples for this compound are not prevalent, standard bioconjugation techniques can be readily applied to introduce fluorescent dyes or affinity tags like biotin. The primary amine at the C4 position is a prime target for reaction with N-hydroxysuccinimide (NHS) esters or isothiocyanates, which are common activated forms of fluorescent dyes and biotin. This reaction forms a stable amide or thiourea (B124793) bond, respectively.

Alternatively, the carboxylic acid group can be activated, for example using carbodiimide chemistry (e.g., with EDC and NHS), to react with an amine-functionalized probe. This allows for flexibility in the labeling strategy, depending on the specific requirements of the research application and which functional group on the scaffold is needed for other modifications.

Isotopic Labeling for Mechanistic and Metabolic Studies

Isotopic labeling is a powerful tool for elucidating metabolic pathways, reaction mechanisms, and for use as internal standards in quantitative mass spectrometry. This compound can be synthesized with stable heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

Analogous synthetic routes for related compounds, such as N-substituted piperazine (B1678402) acetic acids, demonstrate the feasibility of incorporating these labels. google.com Strategies include:

Using labeled precursors: The synthesis can start from isotopically enriched building blocks. For example, a labeled haloacetic acid (e.g., bromo[¹³C₂]acetic acid) can be reacted with 4-aminopiperidine to introduce ¹³C atoms into the carboxyethyl group.

Deuterium Exchange: Methods have been developed for the regioselective deuteration of piperidine rings, which could be applied to introduce deuterium atoms onto the piperidine core of the molecule. google.com

These labeled variants are invaluable in drug metabolism and pharmacokinetic (DMPK) studies, allowing researchers to track the fate of the parent compound and its metabolites in complex biological systems.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-aminopiperidine |

| DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) |

| DOTAGA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid) |

| Indium-111 |

| Lutetium-177 |

| Terbium-161 |

| Biotin |

| N-hydroxysuccinimide (NHS) |

Catalytic and Mechanistic Insights Involving 1 Carboxyethyl 4 Aminopiperidine Derivatives

Evaluation as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The development of new chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. The inherent chirality that can be introduced into the 4-aminopiperidine (B84694) scaffold makes its derivatives attractive for this purpose. The introduction of chiral centers within the piperidine (B6355638) ring is a strategy employed in drug design to favorably influence physicochemical properties, potency, and selectivity. thieme-connect.com This principle extends to the design of chiral auxiliaries.

While direct studies on 1-Carboxyethyl-4-aminopiperidine as a primary chiral auxiliary are not extensively documented, the broader class of chiral piperidine derivatives has seen significant investigation. For instance, a strategy for the asymmetric synthesis of 1-substituted 1,2,3,4-tetrahydro-β-carbolines has been developed utilizing a pyroglutamic acid derivative as a chiral auxiliary, demonstrating the utility of cyclic amine structures in controlling stereochemistry. elsevierpure.com The synthesis of chiral piperidine motifs is a key objective in the preparation of biologically active alkaloids, with research efforts directed towards developing novel catalytic asymmetric reactions to access these structures. patentdigest.org

A novel approach in asymmetric synthesis involves the in-situ formation of a chiral auxiliary from achiral precursors through an initial asymmetric catalytic step. This transient chiral auxiliary then directs subsequent diastereoselective reactions. This strategy has been successfully applied to the enantioselective carboetherification/hydrogenation for the synthesis of amino alcohols, highlighting the potential for innovative uses of chiral scaffolds. nih.gov

The potential of this compound derivatives as chiral ligands in metal-catalyzed reactions is also an area of interest. The nitrogen and oxygen atoms of the carboxyethyl and amino groups can act as coordination sites for metal centers, creating a chiral environment around the catalyst. The modular nature of the this compound structure allows for systematic tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity.

| Chiral Scaffold/Auxiliary | Application | Key Findings | Reference |

| Pyroglutamic acid derivative | Asymmetric synthesis of 1-substituted tetrahydro-β-carbolines | Highly diastereoselective reaction with allyltributyltin or silyl (B83357) enol ethers. | elsevierpure.com |

| Chiral thiourea (B124793) catalysts | Proposed for enantioselective intramolecular Mannich-type reactions | Aimed at activating N-acyliminium ions for the synthesis of chiral piperidines. | patentdigest.org |

| Transiently formed chiral auxiliary | Enantioselective carboetherification/hydrogenation | High levels of asymmetric induction, even with sterically similar substituents. | nih.gov |

Exploration of Organocatalytic Properties of Piperidine-Based Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Piperidine and its derivatives have been widely explored as organocatalysts, primarily functioning as bases or through the formation of reactive enamine or iminium ion intermediates.

Computational studies have provided mechanistic insights into the role of piperidine as an organocatalyst. For example, in the [3 + 2] cycloaddition reaction of benzalacetone with phenyl azide, piperidine was found to catalyze the reaction through an iminium intermediate, lowering the activation barrier compared to the uncatalyzed reaction. nih.gov The reaction mechanism was determined to be a two-stage one-step process in the presence of the piperidine organocatalyst. nih.gov

The biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids has been achieved using proline and its derivatives as catalysts. acs.org This approach highlights the potential of using chiral organocatalysts to construct complex piperidine-containing molecules with high stereoselectivity. acs.org Furthermore, a hybrid bio-organocatalytic cascade has been developed for the synthesis of 2-substituted piperidines, combining a transaminase with an organocatalyzed Mannich reaction. nih.gov

The presence of the carboxylic acid group in this compound introduces the possibility of bifunctional organocatalysis, where both the amine and the carboxylic acid functionalities participate in the catalytic cycle. A cavitand functionalized with an inwardly directed carboxylic acid has been shown to catalyze epoxide ring-opening cyclizations in a regioselective manner, demonstrating the catalytic potential of strategically placed carboxylic acid groups. nih.gov

| Piperidine Derivative/System | Reaction | Role of Catalyst | Key Findings | Reference |

| Piperidine | [3 + 2] Cycloaddition | Forms an iminium intermediate | Lowers activation barrier, proceeds via a two-stage one-step mechanism. | nih.gov |

| (l)-proline | Asymmetric synthesis of (+)-pelletierine | Chiral organocatalyst | Reactions proceed in good yield and with high stereoselectivity. | acs.org |

| Cavitand with carboxylic acid | Epoxide ring-opening cyclizations | Binds substrate and initiates cyclization | Catalytic and regioselective reaction. | nih.gov |

Investigation of Reaction Mechanisms Mediated by the Compound or its Analogues

Understanding the reaction mechanisms mediated by this compound and its analogues is crucial for optimizing existing catalytic systems and designing new ones. Mechanistic studies often involve a combination of experimental techniques, such as kinetic isotope effect (KIE) studies, and computational modeling.

Mechanistic investigations into the copper-catalyzed intramolecular C-H amination for the synthesis of piperidines have revealed that the C-H bond cleavage is the turnover-limiting step, as supported by significant primary kinetic isotope effects. nih.govresearchgate.net These studies provide a detailed picture of the catalytic cycle, which can involve Cu(I)/Cu(II) pathways. nih.gov

The mechanism of piperidine as an organocatalyst has been computationally elucidated for the [3 + 2] cycloaddition reaction. nih.gov The study revealed that the reaction proceeds through the formation of an iminium ion intermediate, which is lower in energy than the alternative dienamine pathway. nih.gov Topological analysis of the electron-localization function (ELF) indicated that the bond formation process is a two-stage one-step event in the catalyzed reaction, in contrast to the more synchronous bond formation in the uncatalyzed process. nih.gov

The synthesis of 4-substituted-4-aminopiperidine derivatives, which are key building blocks for various bioactive compounds, often involves multi-step reaction sequences. nih.gov For instance, an efficient synthesis has been described starting from isonipecotate, with a Curtius rearrangement as the key step to introduce the 4-amino group. nih.gov Understanding the mechanisms of these synthetic transformations is essential for improving yields and developing more efficient routes to these valuable compounds.

| Reaction | Method of Investigation | Key Mechanistic Finding | Reference |

| Copper-catalyzed intramolecular C-H amination | Kinetic Isotope Effect (KIE) studies | C-H bond cleavage is the turnover-limiting step. | nih.govresearchgate.net |

| Piperidine-catalyzed [3 + 2] cycloaddition | Quantum chemistry calculations (DFT) | Reaction proceeds via an iminium intermediate. | nih.gov |

| Synthesis of 4-substituted-4-aminopiperidines | Synthetic methodology development | Curtius rearrangement as a key step for introducing the amino group. | nih.gov |

Computational and Theoretical Investigations of 1 Carboxyethyl 4 Aminopiperidine

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is fundamental to its function. For a flexible molecule like 1-Carboxyethyl-4-aminopiperidine, which contains a piperidine (B6355638) ring and a rotatable carboxyethyl group, a multitude of conformations are possible. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms and to map the energy landscape that governs the transitions between them.

The primary conformations of the piperidine ring are the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. For this compound, the substituents on the ring—the amino group at the 4-position and the carboxyethyl group at the 1-position—can exist in either axial or equatorial positions in the chair conformation. The relative energies of these different conformers are crucial for understanding how the molecule will interact with its environment.

Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) are employed to perform conformational searches and calculate the energies of different conformers. A systematic search would involve rotating the rotatable bonds and evaluating the energy of each resulting structure. The results of such an analysis would typically be presented in a potential energy surface map, illustrating the energy minima corresponding to stable conformers and the energy barriers for interconversion.

Table 1: Illustrative Data from a Hypothetical Conformational Analysis of this compound

| Conformer | Piperidine Ring Conformation | Substituent Positions | Relative Energy (kcal/mol) |

| 1 | Chair | 4-amino (equatorial), 1-carboxyethyl (equatorial) | 0.00 |

| 2 | Chair | 4-amino (axial), 1-carboxyethyl (equatorial) | 1.5 - 2.5 |

| 3 | Chair | 4-amino (equatorial), 1-carboxyethyl (axial) | > 5.0 |

| 4 | Twist-Boat | - | 5.0 - 7.0 |

Note: This table is illustrative and presents the type of data that would be generated from a conformational analysis. The relative energy values are hypothetical.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. researchgate.net These calculations can determine a wide range of properties that are essential for understanding a molecule's reactivity and its interactions with other molecules.

For this compound, DFT calculations could be used to determine:

Electron Distribution and Molecular Orbitals: Understanding the distribution of electron density reveals the electron-rich and electron-poor regions of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they indicate the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.

Electrostatic Potential: The molecular electrostatic potential (MEP) map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for molecular recognition.

Atomic Charges: Calculating the partial charges on each atom helps to identify reactive sites. For instance, the nitrogen of the amino group and the oxygen atoms of the carboxyl group are expected to have negative partial charges, making them potential sites for electrophilic attack or hydrogen bonding.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability (e.g., at the amino group) |

| LUMO Energy | +1.2 eV | Indicates electron-accepting ability (e.g., at the carboxyl group) |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Note: This table is illustrative. The values are hypothetical and would be determined by specific quantum chemical calculations.

Molecular Modeling and Docking Studies for Scaffold Optimization

The piperidine scaffold is a common feature in many approved drugs. researchgate.net Molecular modeling and docking studies are computational techniques used to predict how a molecule, such as this compound, might bind to a biological target, typically a protein receptor or an enzyme. These methods are central to structure-based drug design.

The process involves:

Target Identification: Identifying a protein target that is relevant to a particular disease.

Docking Simulation: Using a computer algorithm to place the molecule (the "ligand") into the binding site of the target protein in various orientations and conformations.

Scoring: Evaluating the binding affinity for each pose using a scoring function, which estimates the strength of the interaction.

For this compound, docking studies could explore its potential to bind to a variety of targets. The amino and carboxyl groups provide opportunities for key hydrogen bonding and electrostatic interactions within a binding site. The results of these studies can guide the optimization of the scaffold, suggesting modifications that could enhance binding affinity and selectivity. Such computational screening is a cost-effective way to prioritize compounds for synthesis and experimental testing.

Prediction of Structure-Reactivity Relationships and Mechanistic Pathways

Computational chemistry is a powerful tool for predicting how a molecule will behave in a chemical reaction. By modeling the reaction pathway, it is possible to determine the transition state structures and activation energies, providing a detailed understanding of the reaction mechanism.

A known reaction involving this compound is its use as a reactant in the synthesis of more complex molecules. For instance, it has been reacted with 2-Aminopyrimidine-4-carboxaldehyde. justia.com This reaction likely proceeds through the formation of an imine, followed by subsequent cyclization or other transformations.

Computational investigations of this reaction could involve:

Modeling the Reactants, Intermediates, and Products: Calculating the geometries and energies of all species involved in the reaction.

Locating the Transition State: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

These calculations can help to rationalize the observed products and predict how changes in the reactants or reaction conditions would affect the outcome. This predictive power is invaluable for optimizing synthetic routes and designing new chemical transformations.

Advanced Analytical Methodologies for Characterization and Quantification in Research

High-Resolution Spectroscopic Characterization (e.g., Advanced NMR, X-ray Crystallography)

Advanced NMR techniques, including one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, are critical for determining the connectivity and chemical environment of each atom within the molecule. ipb.pt For instance, the ¹H NMR spectrum of the related compound, 4-aminopiperidine (B84694), in D₂O is predicted to show distinct signals for the protons on the piperidine (B6355638) ring. hmdb.ca Similarly, the analysis of various N-substituted piperidine derivatives consistently reveals characteristic chemical shifts for the piperidine ring protons and carbons. whiterose.ac.ukrsc.org The relative stereochemistry of substituents on the piperidine ring can often be determined by analyzing the coupling constants (J values) in the ¹H NMR spectrum. whiterose.ac.uk For cis- and trans-isomers of disubstituted piperidines, distinct J values are observed, allowing for their differentiation. whiterose.ac.uk Variable temperature (VT) NMR spectroscopy can also be employed to study the conformational dynamics of the piperidine ring, such as the rate of ring flipping and the rotation of substituents. acs.orgnih.gov

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms. Although a crystal structure for 1-Carboxyethyl-4-aminopiperidine is not publicly documented, studies on other substituted piperidines have confirmed the chair conformation of the piperidine ring. nih.gov For example, the crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone shows the piperidine ring in a chair conformation. nih.gov The stereochemistry of substituents, such as in the case of a 2,4-trans disubstituted piperidine, can be unequivocally confirmed by X-ray analysis, revealing the axial or equatorial orientation of the substituents. rsc.org

Table 1: Predicted and Observed Spectroscopic Data for this compound and Related Compounds

| Compound | Analytical Technique | Observed/Predicted Data | Reference |

| 4-Aminopiperidine | Predicted ¹H NMR (900 MHz, D₂O) | Distinct signals for piperidine ring protons | hmdb.ca |

| Ethyl 4-aminopiperidine-1-carboxylate | ¹H NMR, ¹³C NMR, IR, Mass Spec | Spectral data available in public databases | nih.gov |

| cis- and trans-Disubstituted Piperidines | ¹H NMR | Differentiating J values for isomers | whiterose.ac.uk |

| (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone | X-ray Crystallography | Chair conformation of the piperidine ring | nih.gov |

| 2,4-trans Disubstituted Piperidine | X-ray Crystallography | Confirmed axial/equatorial orientation of substituents | rsc.org |

Sophisticated Mass Spectrometry Techniques for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

While the specific mass spectrum of this compound is not widely published, data for its ethyl ester, ethyl 4-aminopiperidine-1-carboxylate, is available and shows characteristic fragmentation patterns. nih.gov The molecular ion peak would confirm the molecular weight, and the fragmentation pattern would provide clues about the molecule's structure, such as the loss of the carboxyethyl group or fragmentation of the piperidine ring.

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are particularly useful for structural elucidation. In MS/MS, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed, providing detailed structural information. This technique is also invaluable for reaction monitoring, allowing researchers to track the progress of a synthesis by observing the disappearance of reactants and the appearance of the desired product.

Derivatization Strategies for Enhanced Mass Spectrometric Sensitivity

The sensitivity of mass spectrometric detection for compounds like this compound, which contains both a carboxylic acid and an amino group, can often be significantly improved through chemical derivatization. nih.gov Derivatization modifies the analyte to enhance its ionization efficiency and chromatographic properties.

For the carboxylic acid group, amidation is a common derivatization reaction. nih.gov Reagents such as N-(4-aminophenyl)piperidine can be used to tag organic acids, leading to a substantial increase in detection sensitivity in techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov This approach has been shown to improve detection limits by 25- to 2100-fold for various organic acids. nih.gov

For the primary amine group, various derivatization reagents can be employed to improve its volatility and chromatographic behavior, especially for gas chromatography-mass spectrometry (GC-MS) analysis. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylation with reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are common strategies. sigmaaldrich.com These derivatization methods replace the active hydrogens on the amine with more stable groups, leading to sharper chromatographic peaks and improved sensitivity.

Chromatographic Separation Techniques for Enantiomeric and Diastereomeric Purity Assessment

Since this compound possesses a chiral center at the carbon atom to which the carboxyethyl group is attached, it can exist as a pair of enantiomers. Furthermore, substitution on the piperidine ring can create additional chiral centers, leading to the possibility of diastereomers. The assessment of enantiomeric and diastereomeric purity is crucial in many applications, and this is typically achieved using chiral chromatographic techniques.

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful method for separating enantiomers. nih.gov For piperidine carboxylic acid derivatives, various CSPs have been successfully employed. For example, a chiral HPLC method was developed for the separation of the enantiomers of (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide using a Chiralpak IA column. whiterose.ac.uk This method achieved a high chiral resolution, allowing for the accurate quantification of the enantiomeric impurity. whiterose.ac.uk

The separation of diastereomers is generally more straightforward than enantiomers and can often be achieved on standard, non-chiral stationary phases. For instance, the diastereoselective reduction of 3-substituted 4-piperidinones yields cis and trans 3,4-disubstituted piperidines, which can be separated and their diastereomeric ratios determined by chromatographic methods. nih.gov

Table 2: Chromatographic Methods for Stereoisomer Purity Assessment

| Analytical Technique | Application | Key Findings | Reference |